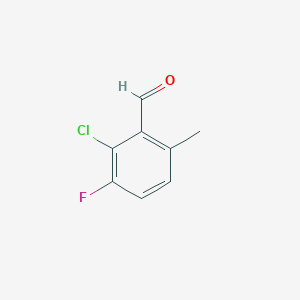

2-Chloro-3-fluoro-6-methylbenzaldehyde

Description

Strategic Significance of Halogenated Benzaldehydes as Synthons

Role of Fluorine and Chlorine Substituents in Reactivity Modulation

The presence of both fluorine and chlorine on the benzaldehyde (B42025) ring profoundly modulates the molecule's electronic properties and reactivity. Halogens exert influence through two primary electronic effects: the inductive effect (-I) and the resonance effect (+R). Both fluorine and chlorine are highly electronegative, withdrawing electron density from the aromatic ring through the sigma bond network (a strong -I effect).

Fluorine is the most electronegative element, and its inductive effect is exceptionally strong. stackexchange.com However, its small size allows for some overlap between its p-orbitals and the ring's pi-system, leading to a modest resonance effect. Chlorine is less electronegative but has larger, more diffuse p-orbitals that overlap less effectively with the carbon p-orbitals of the ring, resulting in a weaker resonance effect compared to its inductive pull. The great reactivity of fluorine also stems from the relatively low dissociation energy of the F-F bond and its ability to form strong, stable bonds with other elements. britannica.com

In a molecule like 2-Chloro-3-fluoro-6-methylbenzaldehyde, these effects are additive and position-dependent. The strong inductive withdrawal by both halogens makes the aromatic ring electron-deficient and deactivates it towards traditional electrophilic aromatic substitution (SEAr) reactions. acs.org Conversely, this electron withdrawal enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. The very reactivity of elemental fluorine contributes to the formation of very strong and often unreactive C-F bonds in its compounds. stackexchange.com

| Property | Fluorine (F) | Chlorine (Cl) |

| Electronegativity (Pauling Scale) | 3.98 | 3.16 |

| Inductive Effect | Strongly electron-withdrawing | Moderately electron-withdrawing |

| Resonance Effect | Weakly electron-donating | Weakly electron-donating |

| Dominant Effect on Aromatic Ring | Inductive withdrawal | Inductive withdrawal |

| Carbon-Halogen Bond Strength (in Benzene) | ~544 kJ/mol | ~406 kJ/mol |

The Benzaldehyde Moiety as a Versatile Functional Group in Synthetic Strategies

The benzaldehyde functional group (-CHO) is a cornerstone of synthetic organic chemistry due to its vast transformational flexibility. chegg.com It serves as a gateway to numerous other functional groups, allowing chemists to elaborate the molecular structure in a planned sequence. The aldehyde group can be readily transformed under various conditions, making aldehyde-functionalized compounds highly valuable as intermediates. researchgate.netresearchgate.net

Key transformations of the benzaldehyde group include:

Oxidation: The aldehyde can be easily oxidized to a carboxylic acid, a crucial functional group for forming amides, esters, and other derivatives.

Reduction: It can be selectively reduced to a primary alcohol (benzyl alcohol), which can then participate in ether or ester formation, or be used in substitution reactions.

Nucleophilic Addition: The electrophilic carbonyl carbon readily reacts with a wide range of nucleophiles, including Grignard reagents (R-MgX) and organolithium compounds (R-Li), to form secondary alcohols. This is a fundamental carbon-carbon bond-forming reaction.

Condensation Reactions: The aldehyde participates in classic name reactions like the Wittig reaction (to form alkenes), aldol (B89426) condensation, and Knoevenagel condensation, which are powerful tools for building molecular complexity.

Reductive Amination: It can react with amines to form an imine, which is then reduced in situ to yield a secondary or tertiary amine, a common structural motif in pharmaceuticals. sigmaaldrich.com

Importance of Regiospecific Functionalization in Aromatic Systems

The development of methods for the direct functionalization of C-H bonds has revolutionized synthetic chemistry by offering more atom-economical ways to modify arenes without pre-functionalization. nih.gov However, controlling the regioselectivity of these reactions, especially in the presence of multiple directing groups, remains a significant area of research. nih.gov The synthesis of a molecule like this compound, with its defined substitution pattern, relies on synthetic strategies that can install each group in the correct position, avoiding the formation of unwanted isomers. This precise control is essential for creating complex and valuable materials. sciencedaily.com

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClFO |

|---|---|

Molecular Weight |

172.58 g/mol |

IUPAC Name |

2-chloro-3-fluoro-6-methylbenzaldehyde |

InChI |

InChI=1S/C8H6ClFO/c1-5-2-3-7(10)8(9)6(5)4-11/h2-4H,1H3 |

InChI Key |

KJDGHLCNQQGOTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)Cl)C=O |

Origin of Product |

United States |

Evolution of Research Interest in Multi Substituted Benzene Derivatives

Historical Trajectories in Aromatic Synthesis Methodologies

The history of aromatic synthesis began in the 19th century with the isolation of benzene and initial attempts to understand its structure and reactivity. schoolwires.net Early synthetic methods, such as electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation and acylation, discovered in 1877), were groundbreaking for their ability to form carbon-carbon bonds with aromatic rings. youtube.com However, these classical methods often suffered from limitations, including a lack of regioselectivity (producing mixtures of ortho, meta, and para isomers) and harsh reaction conditions. acs.org

The 20th century saw the development of more controlled approaches. The use of directing groups and protecting groups became standard practice to guide reactions to specific sites. wikipedia.org The advent of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) in the latter half of the century marked a paradigm shift, allowing for the precise and efficient formation of C-C bonds from pre-functionalized aromatic halides or triflates. organic-chemistry.org More recently, the field has moved towards C-H activation and functionalization, which aims to directly convert the C-H bonds of simple arenes into new bonds, offering a more efficient and sustainable route to complex molecules. rsc.org These modern methods provide unprecedented control over the synthesis of highly substituted and asymmetric benzene derivatives. innovations-report.comsciencedaily.com

Drivers for Development of Novel Synthetic Approaches for Complex Arenes

The drive to create novel and efficient synthetic methods for complex arenes is primarily fueled by the immense value of these compounds in applied sciences. openaccessjournals.com

Pharmaceuticals and Agrochemicals: Many of the most effective drugs and crop protection agents are based on polysubstituted aromatic cores. The specific three-dimensional arrangement of functional groups is often critical for binding to a biological target (like an enzyme or receptor). The ability to synthesize a wide variety of analogs with different substitution patterns is essential for drug discovery and optimization. organic-chemistry.org

Materials Science: Multi-substituted benzenes are foundational to the development of advanced materials, including organic light-emitting diodes (OLEDs), polymers, and liquid crystals. The electronic properties of these materials, which determine their function, are directly controlled by the nature and position of substituents on the aromatic ring. innovations-report.comsciencedaily.com

Synthetic Efficiency and Sustainability: There is a constant push towards developing synthetic routes that are more efficient, generate less waste, and use milder conditions (a concept known as "green chemistry"). This has spurred innovation in areas like photoredox catalysis and C-H functionalization, which can streamline the synthesis of complex molecules by reducing the number of steps required. nih.govacs.org

The challenge of synthesizing any one of the vast number of possible multi-substituted benzene derivatives in a predictable and controlled manner continues to motivate chemists to devise new strategies and reactions. innovations-report.com

Scope of Current Research and Identified Knowledge Gaps for 2-Chloro-3-fluoro-6-methylbenzaldehyde

A thorough investigation of scientific literature and chemical databases reveals a significant dearth of specific research focused on this compound. While general principles of organic synthesis and reactivity of substituted benzaldehydes can provide a theoretical framework, the specific nuances of this polysubstituted system remain largely uninvestigated. This section outlines the key knowledge gaps and areas ripe for future research.

Unexplored Synthetic Pathways and Challenges

Currently, there are no published, optimized synthetic routes specifically for this compound. While one can theorize potential pathways based on known transformations, the efficiency and selectivity of these routes are unknown.

Potential, yet unexplored, synthetic strategies could include:

Multi-step Synthesis from Substituted Toluenes: A plausible, though unverified, route could commence with a suitably substituted toluene (B28343) derivative, such as 2-chloro-3-fluorotoluene (B47102). Subsequent selective formylation at the 6-position would be a critical and challenging step due to the existing substitution pattern. Methods like the Vilsmeier-Haack or Duff reaction would need to be investigated for their feasibility and regioselectivity.

Ortho-Lithiation Strategies: Directed ortho-lithiation of a precursor like 1-chloro-2-fluoro-4-methylbenzene, followed by quenching with a formylating agent (e.g., N,N-dimethylformamide), could be a viable approach. However, the directing ability of the substituents and the potential for competing side reactions, such as halogen-metal exchange, would need to be carefully evaluated. A patent for the synthesis of other ortho-substituted benzaldehydes suggests that reacting a halobenzene with an organic lithium compound at low temperatures, followed by reaction with a formyl equivalent, can be a successful strategy. google.com

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki or Stille couplings, could potentially be employed. For instance, coupling a boronic acid or organostannane derivative of a 2,3,6-trisubstituted benzene ring with a suitable formyl-containing coupling partner is a theoretical possibility. A two-step, one-pot reduction/cross-coupling procedure has been reported for the synthesis of other functionalized benzaldehydes, which could be adapted. researchgate.netpw.live

Key Synthetic Challenges:

Regioselectivity: Introducing the aldehyde group at the desired C6 position with high selectivity in the presence of multiple substituents is a primary challenge.

Steric Hindrance: The ortho-methyl group can sterically hinder the approach of reagents to the formylation site, potentially leading to low yields or requiring harsh reaction conditions.

Competing Reactivity: The presence of two different halogen atoms (chloro and fluoro) introduces the possibility of competitive side reactions, particularly in organometallic-mediated transformations.

Undiscovered Reactivity Profiles and Selectivity Issues

The reactivity of this compound is entirely speculative at this point, as no experimental studies have been published. The combination of electronic and steric factors is expected to impart a unique reactivity profile.

Areas for Future Reactivity Studies:

Nucleophilic Addition to the Aldehyde: The electrophilicity of the aldehyde carbon is influenced by the opposing effects of the electron-withdrawing halogens and the ortho-methyl group. Studies on its reactivity towards various nucleophiles (e.g., Grignard reagents, organolithiums, enamines) would be crucial to understand its synthetic utility. The stability of hemiaminals formed in reactions with amines could also be an interesting area of study, as seen with other benzaldehydes. mdpi.com

Oxidation and Reduction: Standard oxidation to the corresponding carboxylic acid and reduction to the benzyl (B1604629) alcohol are expected to be feasible, but the specific conditions required and the potential for side reactions are unknown.

Condensation Reactions: Its participation in classic condensation reactions like the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions needs to be explored. The steric hindrance from the ortho-methyl group could significantly impact reaction rates and equilibria. For example, 4-methylbenzaldehyde, a less substituted analogue, readily undergoes the Cannizzaro reaction but not the haloform reaction. stackexchange.com

Directed Metalation: The potential for the aldehyde or halogen substituents to direct further functionalization of the aromatic ring via metalation is an open question.

Anticipated Selectivity Issues:

Chemoselectivity: In reactions involving multiple functional groups, the relative reactivity of the aldehyde versus the C-Cl and C-F bonds would need to be determined.

Stereoselectivity: For additions to the carbonyl group that generate a new stereocenter, the influence of the existing chiral environment (due to restricted rotation around the aryl-CHO bond) on the stereochemical outcome is an uninvestigated aspect.

Emerging Applications in Non-Biological Fields and Material Science

Given the lack of dedicated research, there are no established applications for this compound. However, based on the functionalities present in the molecule, one can hypothesize potential areas of application where its unique properties might be advantageous.

Hypothetical Areas of Application:

Liquid Crystals: Polysubstituted aromatic compounds are often core components of liquid crystal materials. A patent on ortho-substituted benzaldehydes describes their use in the preparation of liquid-crystal materials. google.com The specific substitution pattern of this molecule could influence properties like mesophase behavior and dielectric anisotropy.

Polymer Chemistry: The aldehyde functionality allows for its incorporation into polymers via condensation polymerization or as a reactive site for post-polymerization modification. The halogen atoms could enhance properties like flame retardancy or thermal stability.

Materials for Organic Electronics: Halogenated aromatic compounds are explored for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties conferred by the chloro and fluoro substituents could make this compound or its derivatives interesting candidates for such applications. For instance, 2,4,6-trisubstituted 1,3,5-triazines, which can be synthesized from substituted benzaldehydes, have applications as OLEDs. rsc.org

Precursor for Novel Ligands: The aldehyde can be readily converted into other functional groups (e.g., imines, oximes, hydrazones) that can act as ligands for metal catalysts. The specific steric and electronic environment provided by the substituents could lead to catalysts with novel selectivity.

The significant knowledge gaps surrounding this compound highlight it as a molecule of untapped potential. Future research into its synthesis, reactivity, and properties is essential to unlock its possible contributions to organic chemistry and material science.

Strategic Retrosynthetic Analysis for Complex Benzene Derivatives

Retrosynthetic analysis is a powerful tool for devising synthetic routes for complex molecules by breaking them down into simpler, commercially available starting materials. This process involves a series of hypothetical "disconnections" of chemical bonds.

Disconnection Approaches for Multi-Substituted Aromatic Rings

The target molecule, this compound, possesses four substituents on the benzene ring. The directing effects of these groups are paramount in planning a synthetic strategy. The methyl group is an ortho, para-director and activating, while the chloro and fluoro groups are ortho, para-directors but deactivating. The aldehyde group is a meta-director and deactivating.

A primary disconnection can be made at the formyl group, as aldehydes can be introduced through various formylation reactions. This leads to the precursor 1-chloro-2-fluoro-5-methylbenzene. Further disconnections on this trisubstituted benzene would consider the directing effects of the remaining substituents. For instance, the chloro and fluoro groups direct incoming electrophiles to positions ortho and para to themselves.

Another retrosynthetic approach could involve the late-stage introduction of one of the halogen atoms. For example, disconnecting the C-F bond could lead to a diazonium salt precursor, which can be converted to the fluoride (B91410) via the Balz-Schiemann reaction. This strategy is particularly useful for introducing fluorine into an aromatic ring.

Analysis of Functional Group Interconversions (FGIs) and Protecting Group Strategies

Functional Group Interconversions (FGIs) are crucial for manipulating the reactivity and directing effects of substituents during a synthesis. For example, a methyl group can be oxidized to a carboxylic acid, which can then be reduced to an aldehyde. This FGI allows for the introduction of an ortho, para-directing group that can later be converted into a meta-directing aldehyde.

Protecting groups are often necessary to prevent unwanted side reactions with sensitive functional groups. wikipedia.org In the synthesis of complex benzaldehydes, a protecting group might be employed to mask the aldehyde functionality while other transformations are carried out on the aromatic ring. For instance, an aldehyde can be protected as an acetal, which is stable to many reaction conditions and can be easily deprotected to regenerate the aldehyde. google.com Similarly, highly activating groups like amines or hydroxyls might need protection to control their reactivity and directing effects during electrophilic aromatic substitution. chemtube3d.comacsgcipr.org

Established and Modified Classical Synthetic Routes to Substituted Benzaldehydes

The synthesis of substituted benzaldehydes can be achieved through a variety of classical and modified methods, primarily centered around electrophilic aromatic substitution and the transformation of existing functional groups.

Electrophilic Aromatic Substitution (EAS) Strategies with Regiocontrol

The introduction of substituents onto the benzene ring is typically achieved through Electrophilic Aromatic Substitution (EAS) reactions. The success of the synthesis hinges on the careful planning of the order of these substitutions to achieve the desired regiochemistry. ucalgary.calibretexts.org The existing substituents on the ring dictate the position of subsequent substitutions. libretexts.orgmsu.edu

Several named reactions are available for the direct introduction of a formyl group onto an aromatic ring.

Vilsmeier-Haack Reaction: This reaction uses a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride to formylate electron-rich aromatic rings. jk-sci.comnrochemistry.comwikipedia.orgyoutube.comorganic-chemistry.org The reaction is generally regioselective, with substitution occurring at the less sterically hindered para position to an activating group. jk-sci.com

Gattermann-Koch Reaction: This method introduces a formyl group using carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride. vaia.comcareers360.comtestbook.combyjus.comwikipedia.org It is important to note that this reaction is not applicable to phenol (B47542) and phenol ether substrates. wikipedia.org

Duff Reaction: The Duff reaction is a formylation method that utilizes hexamine to introduce a formyl group, primarily at the ortho position of phenols. wikipedia.orgchemeurope.comwenxuecity.com

Reimer-Tiemann Reaction: This reaction achieves ortho-formylation of phenols using chloroform (B151607) and a strong base. psiberg.comnrochemistry.comwikipedia.orgunacademy.combyjus.com The reactive species is dichlorocarbene. nrochemistry.comwikipedia.orgbyjus.com

| Formylation Reaction | Reagents | Substrate Scope | Regioselectivity |

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes | Para to activating group |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Arenes (not phenols/ethers) | - |

| Duff | Hexamine, acid | Phenols | Ortho to hydroxyl group |

| Reimer-Tiemann | CHCl₃, base | Phenols | Ortho to hydroxyl group |

The introduction of chloro and fluoro substituents requires specific halogenation methods.

Selective Chlorination: Chlorination of an aromatic ring is an electrophilic aromatic substitution reaction typically carried out with chlorine gas and a Lewis acid catalyst like ferric chloride (FeCl₃). youtube.commasterorganicchemistry.com For substituted toluenes, chlorination can occur on the ring or on the methyl group (benzylic halogenation) depending on the reaction conditions. Radical conditions (UV light or heat) favor benzylic chlorination. jove.com

Balz-Schiemann Reaction: This is a key method for introducing a fluorine atom onto an aromatic ring. It involves the diazotization of an aromatic amine with nitrous acid, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. numberanalytics.comnih.govresearchgate.netacs.org This reaction is versatile and can be applied to a wide range of aromatic amines.

Halex Reaction: The Halex (halogen exchange) reaction is an industrial process used to synthesize aryl fluorides from aryl chlorides. chemtube3d.comacsgcipr.orgwikipedia.orgnih.gov This nucleophilic aromatic substitution reaction is typically performed at high temperatures using a fluoride salt like potassium fluoride (KF) and is most effective for aromatic rings that are activated towards nucleophilic attack, for example, by the presence of electron-withdrawing groups. acsgcipr.orgwikipedia.org

| Halogenation Method | Reagents | Reaction Type | Key Features |

| Selective Chlorination | Cl₂, Lewis Acid | Electrophilic Aromatic Substitution | Direct chlorination of the aromatic ring. |

| Balz-Schiemann Reaction | 1. NaNO₂, HBF₄ 2. Heat | Diazotization followed by thermal decomposition | Versatile method for introducing fluorine. |

| Halex Reaction | KF, high temperature | Nucleophilic Aromatic Substitution | Exchanges chlorine for fluorine, especially on electron-deficient rings. |

Alkylation and Acylation Followed by Subsequent Functional Group Transformations

This classical approach builds the target molecule through a sequence of reactions, primarily involving Friedel-Crafts acylation to construct the carbon skeleton, followed by necessary functional group interconversions. While versatile, this pathway often requires careful management of regioselectivity and chemoselectivity.

A representative synthesis could commence with a less substituted precursor, such as 2-chloro-3-fluorotoluene. The strategy involves introducing the final methyl group via an acyl intermediate, which is then reduced. The aldehyde functionality is typically installed in a separate step or generated from the oxidation of the original toluene methyl group, a transformation that presents significant chemoselectivity challenges.

Detailed Research Findings:

The Friedel-Crafts acylation of a substituted arene like 2-chloro-3-fluorotoluene with an acyl halide (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is a key step. masterorganicchemistry.com The regiochemical outcome of this electrophilic aromatic substitution is dictated by the combined directing effects of the substituents already on the ring (Cl, F, and CH₃). The methyl group is activating and ortho-, para-directing, while the halogen atoms are deactivating but also ortho-, para-directing. The position para to the fluorine atom (C-6) is often favored due to a combination of electronic and steric factors.

Once the acetyl group is introduced, for instance at the C-6 position, it can be converted to the required methyl group. This is typically achieved through reduction reactions like the Wolff-Kishner or Clemmensen reductions, which are effective for converting ketones to alkanes. organic-chemistry.org The final, and often most challenging, step would be the selective oxidation of the original methyl group (at C-1) to a formyl group without affecting the newly installed methyl group or other parts of the molecule. This transformation highlights the complexities of this synthetic route, often requiring protecting groups or highly specific oxidation catalysts.

| Reaction Stage | Reagents and Conditions | Key Transformation | Challenges |

| Friedel-Crafts Acylation | Acyl chloride (e.g., CH₃COCl), AlCl₃ | Introduction of an acyl group (e.g., acetyl) onto the aromatic ring. | Controlling regioselectivity due to multiple directing groups. |

| Ketone Reduction | e.g., H₂NNH₂, KOH (Wolff-Kishner) or Zn(Hg), HCl (Clemmensen) | Conversion of the introduced keto group into a methyl group. | Harsh conditions may affect other functional groups. |

| Methyl Group Oxidation | e.g., CrO₃, MnO₂, or catalytic oxidation | Selective oxidation of one methyl group to an aldehyde. | Achieving chemoselectivity between two different methyl groups. |

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) provides a powerful alternative for constructing highly substituted arenes, particularly those bearing electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.

This strategy relies on a precursor where a suitable leaving group is positioned on the ring, activated by one or more electron-withdrawing groups. The aldehyde functionality in a benzaldehyde (B42025) derivative is a potent electron-withdrawing group, strongly activating ortho and para positions for nucleophilic attack.

Detailed Research Findings:

A feasible SNAr pathway to this compound could start from 2,3-difluoro-6-methylbenzaldehyde . In this precursor, the aldehyde group at C-1 strongly activates the fluorine atom at the C-2 (ortho) position. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which helps to stabilize the intermediate anion. The substitution of the C-2 fluorine atom can be accomplished by treatment with a chloride source, such as lithium chloride (LiCl) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The fluorine at C-3 is meta to the aldehyde and thus significantly less activated, allowing for a selective substitution at the desired C-2 position.

| Parameter | Description | Relevance to Synthesis |

| Activating Group | An electron-withdrawing group (e.g., -CHO, -NO₂) that stabilizes the Meisenheimer complex. | The aldehyde group in the precursor is essential for activating the ring toward nucleophilic attack. |

| Leaving Group | An atom or group displaced by the nucleophile. | Fluorine is a superior leaving group to other halogens in many SNAr contexts due to its high electronegativity. |

| Nucleophile | The species that attacks the aromatic ring (e.g., Cl⁻). | A simple chloride salt (e.g., LiCl, KCl) can serve as the nucleophile to install the chloro substituent. |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are typically used. | These solvents effectively solvate the cation of the chloride salt, enhancing the nucleophilicity of the chloride anion. |

Halogen exchange (Halex) reactions are a subset of SNAr where one halogen is replaced by another. These are often catalyzed by transition metals, particularly copper or palladium, which facilitate the exchange under milder conditions than traditional SNAr.

Detailed Research Findings:

A potential Halex route could involve a precursor such as 2-bromo-3-fluoro-6-methylbenzaldehyde . The bromine atom can be replaced with chlorine through a copper-catalyzed reaction using a chloride source. Such transformations are valuable for late-stage functionalization in synthetic sequences.

Cine-substitution is a distinct mechanism that proceeds through a benzyne (B1209423) intermediate. This occurs when a dihalo-aromatic is treated with a very strong base (e.g., sodium amide, NaNH₂). The base induces elimination of HX to form a highly reactive benzyne, and the nucleophile then adds to one of the two carbons of the former triple bond. This process typically results in the incoming group attaching to the carbon adjacent to the one that bore the leaving group. While a theoretical possibility, cine-substitution is difficult to control for the synthesis of a specific, highly substituted isomer like this compound and generally leads to mixtures of products.

Directed Ortho Metalation (DoM) and Related Lithiation Chemistry

Directed ortho metalation (DoM) is a highly regioselective method for functionalizing aromatic rings. It utilizes a directing metalation group (DMG) on the ring to guide a strong organolithium base to deprotonate a specific ortho position, creating a stabilized organolithium intermediate that can be trapped by an electrophile.

The success of a DoM strategy hinges on the directing ability of the substituents on the aromatic ring. The established hierarchy of directing ability for common groups is generally CONR₂ > OCONR₂ > SO₂NR₂ > OCH₃ > F > Cl. harvard.edu Fluorine is known to be a particularly effective, though small, directing group. epfl.ch

Detailed Research Findings:

A highly efficient route to the target compound can be envisioned starting from 1-chloro-2-fluoro-5-methylbenzene . In this molecule, there are three potential directing groups: the fluorine at C-2, the chlorine at C-1, and the methyl group at C-5. Based on the established hierarchy, the fluorine atom is the most potent directing group and would be expected to direct lithiation to an adjacent position, C-3. epfl.ch However, the C-1 chloro and C-5 methyl groups also exert a weaker directing influence towards the C-6 position. By carefully selecting the organolithium reagent (e.g., n-BuLi, s-BuLi, or LDA) and tuning the reaction conditions (e.g., temperature, solvent, and the presence of additives like TMEDA), it is possible to favor metalation at the C-6 position. This regiochemical outcome is the result of the synergistic or competitive effects between the multiple directing groups, a known complexity in advanced DoM applications.

Once the desired C-6 lithiated intermediate (6-lithio-1-chloro-2-fluoro-5-methylbenzene ) is formed regioselectively, it is reacted with a suitable electrophile to install the final functional group. To introduce the aldehyde (formyl) group, N,N-dimethylformamide (DMF) is a widely used and highly effective electrophile.

Detailed Research Findings:

The quenching process involves the addition of the organolithium intermediate to the carbonyl carbon of DMF. This forms a tetrahedral lithium alkoxide adduct. Subsequent acidic workup of this adduct hydrolyzes it to release the final product, this compound. This formylation procedure is a robust and high-yielding method for converting aryl lithium species into their corresponding benzaldehydes.

| Step | Description | Typical Reagents | Product |

| Precursor Selection | Choosing a substrate with the correct arrangement of substituents. | 1-chloro-2-fluoro-5-methylbenzene | N/A |

| Directed Metalation | Regioselective deprotonation at the C-6 position, ortho to the chloro group. | n-BuLi or s-BuLi, THF, -78 °C | 6-Lithio-1-chloro-2-fluoro-5-methylbenzene |

| Electrophilic Quench | Reaction of the organolithium intermediate with an electrophile to form the aldehyde. | N,N-Dimethylformamide (DMF) | Tetrahedral alkoxide intermediate |

| Workup | Hydrolysis of the intermediate to yield the final product. | Aqueous acid (e.g., dilute HCl) | This compound |

Catalytic and Transition-Metal Mediated Synthesis of Aromatic Systems

The synthesis of complex aromatic molecules like this compound heavily relies on catalytic methods, particularly those involving transition metals. These methods offer unparalleled efficiency and selectivity in forging carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions for Aromatic Functionalization (e.g., Suzuki-Miyaura, Sonogashira, Negishi, Buchwald-Hartwig)

Transition-metal catalyzed cross-coupling reactions are among the most powerful tools for functionalizing aryl halides. nih.gov Reactions such as the Suzuki-Miyaura (using organoboron reagents), Sonogashira (alkynes), Negishi (organozinc), and Buchwald-Hartwig amination (amines) provide versatile and convergent pathways to elaborate aromatic scaffolds. youtube.com In the context of synthesizing substituted benzaldehydes, these reactions could be envisioned to introduce the methyl group or other functionalities onto a pre-existing dihalogenated benzaldehyde core.

However, the high reactivity of the aldehyde functional group, which is susceptible to attack by the strong organometallic nucleophiles used in many cross-coupling reactions, presents a significant challenge. rug.nlacs.org A modern approach to circumvent this issue involves the in-situ formation of a stable intermediate, such as an aluminum hemiaminal, which protects the latent aldehyde during the cross-coupling step. This one-pot, two-step procedure allows for the use of highly reactive organometallic reagents to construct a variety of substituted benzaldehydes. rug.nlacs.org

A primary challenge in the functionalization of polyhalogenated compounds like this compound is achieving site selectivity. The different halogens exhibit vastly different reactivities in typical palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a Pd(0) center is I > Br > OTf > Cl >> F. nih.gov This disparity is rooted in the bond dissociation energies of the carbon-halogen bonds.

The Carbon-Fluorine (C-F) bond is the strongest carbon-halogen bond, making it significantly less reactive and more difficult to activate than the Carbon-Chlorine (C-Cl) bond. Consequently, performing a cross-coupling reaction selectively at the C-Cl position while leaving the C-F bond intact is the most feasible, yet still challenging, strategy. The inertness of the C-F bond often allows it to be carried through synthetic sequences, but achieving high chemoselectivity for C-Cl activation requires carefully optimized catalytic systems. chemrxiv.org Conversely, activating the C-F bond while preserving the C-Cl bond is exceptionally difficult and generally not a viable synthetic route under standard palladium catalysis.

Table 1: Carbon-Halogen (Aryl-X) Bond Dissociation Enthalpies

| Bond | Bond Dissociation Enthalpy (kJ/mol) | Relative Reactivity in Cross-Coupling |

|---|---|---|

| C–F | ~536 | Very Low |

| C–Cl | ~400 | Low |

| C–Br | ~336 | Moderate |

| C–I | ~272 | High |

Note: Values are approximate for aryl halides and serve for comparison.

The significant difference in reactivity between chlorine and fluorine is a key consideration. While both are less reactive than bromine or iodine, chlorine's reactivity can be accessed with modern catalysts, whereas fluorine is typically unreactive. youtube.comyoutube.comlibretexts.orgquora.comyoutube.com

Overcoming the challenge of activating the relatively inert C-Cl bond chemoselectively hinges on the design and optimization of the catalyst, particularly the ancillary ligands attached to the metal center. rsc.org The development of sterically bulky and electron-rich phosphine (B1218219) ligands has been pivotal in advancing cross-coupling reactions involving aryl chlorides. nih.govyoutube.com

These ligands promote the formation of highly reactive, monoligated Pd(0) species, which are crucial for the oxidative addition step. rsc.orgyoutube.com Furthermore, their electronic properties—being strong σ-donors—increase the electron density on the palladium center, facilitating its insertion into the C-Cl bond. youtube.com Seminal work by Buchwald and Hartwig led to the development of various generations of dialkylbiaryl phosphines and other specialized ligands that are now commercially available and highly effective for this purpose. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, often exhibiting even stronger σ-donating properties than phosphines. nih.govorganic-chemistry.org

Recent advanced strategies have demonstrated that site selectivity in polyhalogenated arenes can be finely tuned through systematic variations of ligands and even the cation of the base used. Electrostatic interactions between the ligand and the substrate can be exploited to direct the catalyst to a specific halogen, providing a sophisticated level of control beyond inherent reactivity differences. acs.org

Table 2: Key Ligand Classes for Selective C-Cl Bond Activation in Cross-Coupling Reactions

| Ligand Class | Key Features | Examples |

|---|---|---|

| Dialkylbiaryl Phosphines | Sterically demanding, electron-rich, promotes monoligated Pd(0) species. nih.gov | SPhos, XPhos, RuPhos (Buchwald Ligands) |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. nih.gov | IPr, IMes |

| Ferrocene-Based Phosphines | Large bite angle, high thermal stability. youtube.com | dppf (1,1'-Bis(diphenylphosphino)ferrocene) |

C-H Activation and Functionalization Strategies for Aromatic Scaffolds

An alternative, highly atom-economical approach to functionalizing aromatic scaffolds is through direct C-H activation. acs.org This strategy avoids the need for pre-installing a halide at the desired position, instead forming a new bond by directly transforming a C-H bond. For aromatic aldehydes, the aldehyde group itself can serve as a directing group, guiding a transition metal catalyst to a specific C-H bond, typically at the ortho position. researchgate.netresearchgate.net

This is often achieved through the use of a transient directing group, where an amine condenses with the aldehyde in situ to form an imine. rsc.org The imine nitrogen then coordinates to the metal center (e.g., Palladium, Rhodium, Ruthenium), positioning it to activate a nearby ortho C-H bond. researchgate.netresearchgate.net This has been successfully applied in cascade reactions to build complex polycyclic structures from simple halogenated benzaldehydes. acs.org For a molecule like this compound, this methodology could potentially be used to introduce an additional substituent at the C5 position, directed by the aldehyde. Research has shown that such transformations are tolerant of halogen substituents on the aromatic ring. acs.org

Chemo- and Regioselective Oxidation/Reduction Catalysis

The synthesis of this compound itself most likely originates from the corresponding toluene derivative, 2-chloro-3-fluoro-6-methyltoluene. The key step is the selective oxidation of the benzylic methyl group to an aldehyde. This transformation requires careful control to prevent over-oxidation to the corresponding benzoic acid. researchgate.net

While classic methods might use stoichiometric and often harsh oxidants like chromyl chloride, modern synthetic chemistry favors catalytic approaches that are milder and more selective. wikipedia.orggoogle.com A variety of catalytic systems can achieve the selective oxidation of benzylic methyl groups. organic-chemistry.org For instance, systems using a TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) radical co-catalyst with an oxidant like sodium hypochlorite (B82951) (NaClO) have proven effective. organic-chemistry.org Another approach involves copper catalysts with molecular oxygen, which is a highly desirable green oxidant. nih.govresearchgate.net The choice of catalyst and reaction conditions is crucial for achieving high chemoselectivity, ensuring the aldehyde is the major product. nih.gov

Table 3: Comparison of Selected Reagents for Benzylic Oxidation to Aldehydes

| Reagent/System | Conditions | Selectivity | Notes |

|---|---|---|---|

| Chromyl Chloride (Étard reaction) | Stoichiometric, often in CCl₄ | Moderate to Good | Often harsh, produces chromium waste. wikipedia.org |

| o-Iodoxybenzoic acid (IBX) | Stoichiometric, in DMSO | High | Mild conditions, effective for complex molecules. organic-chemistry.org |

| NaClO / TEMPO / Co(OAc)₂ | Catalytic, mild | Very Good | Effective and practical catalytic system. organic-chemistry.org |

| Cu(I) / TEMPO / O₂ | Catalytic, aerobic | High | Utilizes air as the terminal oxidant, green approach. nih.govresearchgate.net |

| H₂O₂ / Molybdenum Catalyst | Catalytic, aqueous | Good to Very Good | Uses hydrogen peroxide as a green oxidant. organic-chemistry.org |

Sustainable and Green Chemical Synthesis Principles

The principles of green chemistry are increasingly integral to the design of synthetic routes for fine chemicals. rsc.org When applied to the synthesis of this compound, these principles encourage the development of processes that are safer, more efficient, and environmentally benign.

Key considerations include:

Atom Economy : C-H activation strategies are inherently more atom-economical than traditional cross-coupling reactions, as they avoid the use of pre-installed leaving groups and the generation of stoichiometric organometallic byproducts. researchgate.net

Use of Safer Reagents and Solvents : There is a strong drive to replace hazardous reagents and solvents. For the oxidation step, this means moving away from toxic heavy metals like chromium and utilizing catalytic systems with green oxidants such as molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). organic-chemistry.orgcdnsciencepub.com Similarly, replacing chlorinated solvents with more environmentally friendly alternatives is a key goal.

Catalysis : The use of catalysts, as detailed in the sections above, is a cornerstone of green chemistry. Catalysts reduce the energy requirements of reactions and minimize waste by enabling reactions with high selectivity and turnover numbers.

Waste Reduction : One-pot procedures, such as the in-situ protection/cross-coupling of aldehydes, reduce waste by minimizing the number of workup and purification steps required. acs.org

By integrating these principles, the synthesis of complex molecules like this compound can be achieved not only with chemical elegance and efficiency but also with a reduced environmental footprint.

An in-depth examination of advanced synthetic strategies for this compound reveals a landscape of innovative and efficient chemical manufacturing methodologies. These approaches prioritize sustainability, selectivity, and scalability, addressing the increasing demands of the pharmaceutical and agrochemical industries for complex, highly substituted aromatic intermediates.

Chemical Reactivity, Mechanistic Insights, and Transformation of 2 Chloro 3 Fluoro 6 Methylbenzaldehyde

Reactivity of the Aldehyde Group in Multi-Substituted Contexts

The aldehyde group of 2-chloro-3-fluoro-6-methylbenzaldehyde is the primary site for a host of chemical transformations. However, its reactivity is significantly modulated by the electronic and steric influences of the substituents on the benzene (B151609) ring. The ortho-chloro and ortho-methyl groups, in particular, create a sterically hindered environment around the carbonyl carbon, which can influence the approach of nucleophiles. Electronically, the chlorine and fluorine atoms are electron-withdrawing through their inductive effects, which enhances the electrophilicity of the aldehyde carbon. Conversely, the methyl group is weakly electron-donating.

Nucleophilic Additions and Organometallic Reactions (e.g., Grignard, Organolithium, Reformatsky, Wittig)

The electrophilic aldehyde carbon is susceptible to attack by a variety of carbon-based nucleophiles, including those derived from organometallic reagents.

Grignard and Organolithium Reactions: These powerful reagents readily add to the carbonyl group to form secondary alcohols after an acidic workup. leah4sci.comtcu.edu The reaction involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the aldehyde's carbonyl carbon. tcu.edu For instance, the reaction with a Grignard reagent, such as ethylmagnesium bromide, would yield 1-(2-chloro-3-fluoro-6-methylphenyl)propan-1-ol. The steric bulk introduced by the ortho-chloro and ortho-methyl substituents may necessitate harsher reaction conditions or the use of less hindered organometallic reagents to achieve high yields.

Reformatsky Reaction: This reaction utilizes an organozinc reagent, typically formed from an α-halo ester and zinc metal, to produce β-hydroxy esters. beilstein-journals.org Reacting this compound with ethyl bromoacetate (B1195939) and activated zinc would generate ethyl 3-hydroxy-3-(2-chloro-3-fluoro-6-methylphenyl)propanoate. This reaction is valued for its ability to be performed in the presence of other ester groups. beilstein-journals.org

Wittig Reaction: To form an alkene, the aldehyde can be treated with a phosphorus ylide in a Wittig reaction. The reaction of this compound with an ylide like methylenetriphenylphosphorane (B3051586) would produce 2-chloro-3-fluoro-6-methylstyrene. The stereochemical outcome of the Wittig reaction depends heavily on the nature of the ylide.

Table 1: Organometallic and Nucleophilic Addition Reactions

| Reaction | Reagent Example | Product Type | Expected Product with this compound |

| Grignard | Ethylmagnesium Bromide | Secondary Alcohol | 1-(2-chloro-3-fluoro-6-methylphenyl)propan-1-ol |

| Reformatsky | Ethyl Bromoacetate, Zn | β-Hydroxy Ester | Ethyl 3-hydroxy-3-(2-chloro-3-fluoro-6-methylphenyl)propanoate |

| Wittig | Methylenetriphenylphosphorane | Alkene | 2-chloro-3-fluoro-1-ethenyl-6-methylbenzene |

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Horner-Wadsworth-Emmons, Biginelli)

Condensation reactions provide powerful carbon-carbon bond-forming strategies starting from the aldehyde.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a weak base. The initial adduct dehydrates to form a new carbon-carbon double bond. This can be a key step in pseudo-multicomponent reactions, followed by a Michael addition. nih.gov

Horner-Wadsworth-Emmons (HWE) Reaction: As a modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion. wikipedia.org These carbanions are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.org The reaction of this compound with a stabilized phosphonate ylide, such as triethyl phosphonoacetate, typically yields an (E)-α,β-unsaturated ester with high selectivity. wikipedia.orgorganic-chemistry.org The resulting dialkyl-phosphate byproduct is water-soluble, simplifying purification. organic-chemistry.org

Selective Oxidation Reactions (e.g., to Carboxylic Acids, Esters, Amides via Dakin or Baeyer-Villiger)

The aldehyde group can be selectively oxidized to various higher oxidation states.

Oxidation to Carboxylic Acid: Standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can convert the aldehyde to the corresponding 2-chloro-3-fluoro-6-methylbenzoic acid.

Baeyer-Villiger Oxidation: This reaction oxidizes an aldehyde or ketone to an ester or lactone using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgsigmaaldrich.com For aldehydes, the reaction involves the migration of one of the attached groups to an oxygen atom. There is a well-established migratory aptitude (H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl), meaning the aldehydic hydrogen preferentially migrates. However, in the case of aromatic aldehydes, the migratory aptitude of the substituted phenyl group versus the hydrogen atom is influenced by electronic factors. organic-chemistry.orgresearchgate.net Electron-donating groups on the aromatic ring favor its migration, while electron-withdrawing groups favor hydrogen migration. For this compound, the presence of electron-withdrawing halogens would likely favor the migration of the aryl group to a lesser extent than an unsubstituted phenyl ring, potentially leading to the formation of the corresponding formate (B1220265) ester, which would readily hydrolyze to a phenol (B47542). Enzymatic Baeyer-Villiger oxidations can exhibit different selectivities compared to chemical methods. researchgate.netwur.nl

Reductions to Alcohols and Saturated Alkyl Chains

The aldehyde can be reduced to either the corresponding alcohol or fully to a methyl group.

Reduction to Alcohol: The aldehyde is readily reduced to 2-chloro-3-fluoro-6-methylbenzyl alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. thieme-connect.de These methods are highly chemoselective for the carbonyl group, leaving the aromatic ring and halogen substituents intact.

Reduction to Alkyl Chain: Complete reduction of the aldehyde to a methyl group, yielding 1-chloro-2-fluoro-3,4-dimethylbenzene, can be achieved under more forcing conditions. Classic methods include the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and concentrated HCl) reductions.

Table 2: Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Product |

| Oxidation | KMnO₄ or Jones Reagent | 2-Chloro-3-fluoro-6-methylbenzoic acid |

| Baeyer-Villiger Oxidation | mCPBA | 2-Chloro-3-fluoro-6-methylphenyl formate |

| Reduction to Alcohol | NaBH₄ or H₂/Pd-C | (2-Chloro-3-fluoro-6-methylphenyl)methanol |

| Reduction to Alkyl | Zn(Hg), HCl (Clemmensen) | 2-Chloro-3-fluoro-1,4-dimethylbenzene |

Multicomponent Reaction (MCR) Strategies Employing the Aldehyde Moiety

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. The aldehyde functionality is a common component in many MCRs, acting as the electrophile.

Ugi and Biginelli Reactions: this compound can serve as the aldehyde component in named MCRs. For example, in a Biginelli-type reaction, it could react with a β-ketoester (like ethyl acetoacetate) and urea (B33335) or thiourea (B124793) to form a dihydropyrimidinone scaffold. Similarly, it could participate in Ugi four-component reactions with an amine, a carboxylic acid, and an isocyanide to generate complex α-acylamino amides. researchgate.net The steric hindrance at the ortho positions might require optimized reaction conditions or specific catalysts to achieve good yields. researchgate.net

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene ring towards electrophilic aromatic substitution is governed by the combined directing and activating/deactivating effects of the chloro, fluoro, and methyl substituents.

Directing Effects: Halogens (Cl and F) are deactivating yet ortho, para-directing groups due to a conflict between their strong inductive electron withdrawal and their weaker resonance electron donation. The methyl group is an activating, ortho, para-directing group.

Combined Influence: In this compound, the substituents present a case of antagonistic or non-cooperative directing effects. msu.edu The two available positions for substitution are C-4 and C-5.

Substitution at C-4: This position is para to the chloro group and meta to both the fluoro and methyl groups.

Substitution at C-5: This position is meta to the chloro and methyl groups and para to the fluoro group.

Predicting Reactivity: The methyl group (activating) and the fluoro and chloro groups (deactivating) all direct incoming electrophiles to different positions. The aldehyde group itself is a strong deactivating, meta-directing group, which would direct an incoming electrophile to the C-5 position. The interplay is complex, but typically the most powerful activating groups, or a consensus of directing effects, will determine the major product. Given the steric hindrance around the ring and the combined electronic effects, electrophilic substitution on this ring would likely be sluggish and could lead to a mixture of products. The size of the substituents also plays a role, with bulky groups potentially hindering substitution at adjacent positions. rsc.org Friedel-Crafts reactions, in particular, are sensitive to deactivating groups and may not proceed efficiently on this highly substituted, deactivated ring. libretexts.orglibretexts.org

Regioselective Functionalization of the Fluorine- and Chlorine-Substituted Aromatic Core

The introduction of additional functional groups onto the aromatic ring of this compound is a process guided by the directing effects of the existing substituents.

Directing Effects of Halogen and Aldehyde Groups on Further Substitution

In electrophilic aromatic substitution reactions, the aldehyde group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing nature through both resonance and inductive effects. masterorganicchemistry.comlibretexts.org Conversely, the halogen atoms (chlorine and fluorine) are deactivating yet ortho-, para-directing. masterorganicchemistry.comlibretexts.org The fluorine atom is more electronegative than chlorine but a better π-donor, which can influence the relative reactivity of the available positions. The methyl group is an activating, ortho-, para-director. masterorganicchemistry.comlibretexts.org

The combined influence of these groups on further substitution is complex. The strong meta-directing effect of the aldehyde group would favor substitution at the C5 position. However, the ortho-, para-directing effects of the halogens and the methyl group would direct incoming electrophiles to other positions. The chlorine at C2 directs to C4 (para) and C6 (ortho, already substituted). The fluorine at C3 directs to C2 (ortho, already substituted) and C4 (para). The methyl group at C6 directs to C2 (ortho, already substituted) and C4 (para). Therefore, the C4 and C5 positions are the most likely sites for electrophilic attack, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Steric Hindrance and Electronic Effects in Reaction Pathways

Steric hindrance plays a significant role in the regioselectivity of reactions involving this compound. The ortho-methyl group significantly hinders access to the C5 position, making substitution at this position less favorable despite the electronic preference from the aldehyde group. libretexts.orgmasterorganicchemistry.com Attack at the C4 position is also subject to some steric hindrance from the adjacent fluorine and the C5-hydrogen.

Halogen-Specific Transformations

The presence of two different halogen atoms on the aromatic ring opens up possibilities for selective transformations.

Selective Activation and Differentiation of Chlorine vs. Fluorine

The carbon-chlorine bond is generally more reactive than the carbon-fluorine bond in many transformations. For instance, in nucleophilic aromatic substitution reactions, the C-Cl bond is more readily cleaved. In metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, the C-Cl bond is more reactive and can often be selectively functionalized while leaving the C-F bond intact. nih.govnih.govyoutube.comyoutube.com

Lithiation-trapping sequences can also differentiate between the two halogens. Directed ortho-metalation can be influenced by the substituents, and subsequent reactions with electrophiles can lead to selective functionalization. The relative ease of halogen-metal exchange typically follows the order I > Br > Cl > F, suggesting that the C-Cl bond would be more susceptible to lithiation than the C-F bond.

Halogen exchange reactions, for example, using potassium fluoride (B91410), can potentially replace the chlorine with another fluorine atom, although harsh conditions are often required. researchgate.net

Stereoelectronic Effects in Aromatic Reactions

Stereoelectronic effects, which relate to the spatial arrangement of orbitals and their electronic interactions, are crucial in determining the reaction pathways. For example, in nucleophilic aromatic substitution, the geometry of the intermediate Meisenheimer complex is influenced by the electronic properties of the substituents. The strong electron-withdrawing nature of the aldehyde and the halogens stabilizes this intermediate.

In photoreduction reactions, the triplet state energy of the carbonyl group can be transferred to the carbon-halogen bond, leading to its homolytic cleavage. nih.gov The relative bond strengths (C-Cl vs. C-F) will influence the selectivity of this process, with the weaker C-Cl bond being more likely to undergo cleavage.

Reactivity of the Benzylic Methyl Group

The methyl group attached to the aromatic ring, being in a benzylic position, exhibits enhanced reactivity compared to a typical alkyl group. chemistry.coachmasterorganicchemistry.comlibretexts.org

This reactivity stems from the ability of the adjacent benzene ring to stabilize intermediates such as radicals, carbocations, and carbanions formed at the benzylic carbon. chemistry.coach

Oxidation: The benzylic methyl group can be oxidized to a variety of functional groups. Under mild conditions, it can be converted to an alcohol or an aldehyde. masterorganicchemistry.comnih.gov More vigorous oxidation, for instance with potassium permanganate or chromic acid, will typically lead to the formation of a carboxylic acid. masterorganicchemistry.comchemistrysteps.com

Halogenation: Radical halogenation, often using N-bromosuccinimide (NBS) under photochemical or thermal initiation, can selectively introduce a halogen atom (typically bromine) onto the benzylic carbon. libretexts.orgchemistrysteps.com This benzylic halide is a versatile intermediate for further synthetic transformations.

Deprotonation: The benzylic protons are weakly acidic and can be removed by a strong base to form a benzylic carbanion. This anion can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the benzylic position. chemistry.coach

Interactive Data Tables

Below are illustrative data tables for the reactivity of substituted benzaldehydes and related compounds, providing an indication of the expected transformations for this compound.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Benzenes This table is a generalized representation based on known directing effects.

| Substituent | Position of Electrophilic Attack | Activating/Deactivating |

| -CHO | meta | Deactivating |

| -Cl | ortho, para | Deactivating |

| -F | ortho, para | Deactivating |

| -CH₃ | ortho, para | Activating |

Table 2: Relative Reactivity of Halogens in Cross-Coupling Reactions This table provides a general trend for the reactivity of aryl halides.

| Halogen | Typical Reactivity Order |

| F | Least Reactive |

| Cl | More reactive than F |

| Br | More reactive than Cl |

| I | Most Reactive |

Table 3: Common Transformations of the Benzylic Methyl Group

| Reaction | Reagents | Product Functional Group |

| Oxidation (mild) | e.g., MnO₂, PCC | Aldehyde |

| Oxidation (strong) | e.g., KMnO₄, H₂CrO₄ | Carboxylic Acid |

| Radical Halogenation | e.g., NBS, light/heat | Benzylic Halide |

| Deprotonation-Alkylation | 1. Strong Base (e.g., n-BuLi) 2. Electrophile (e.g., Alkyl halide) | Substituted Benzylic Carbon |

Side-Chain Halogenation (e.g., Free Radical Halogenation)

The benzylic position of this compound is susceptible to halogenation via a free-radical mechanism. wikipedia.org This type of reaction selectively targets the C-H bonds adjacent to the aromatic ring due to the resonance stabilization of the resulting benzylic radical intermediate.

A common and highly selective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or peroxide) or light (hν). khanacademy.org The reaction proceeds through a radical chain mechanism:

Initiation: A small amount of initiator decomposes to form radicals, which then abstract a hydrogen from HBr (present in trace amounts) to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a benzylic hydrogen from this compound to form the resonance-stabilized 2-chloro-3-fluoro-6-formylbenzyl radical and HBr. This radical then reacts with Br2 (formed from NBS and HBr) to yield the product, 2-(bromomethyl)-6-chloro-3-fluorobenzaldehyde, and a new bromine radical.

Termination: The reaction concludes when radicals combine.

The selectivity for the benzylic position is high because the benzylic C-H bond is significantly weaker than other C-H bonds in the molecule, and the intermediate radical is stabilized by the delocalization of the unpaired electron into the benzene ring. wikipedia.org

Table 1: Reaction Conditions for Benzylic Bromination

| Reagent | Initiator | Solvent | Typical Outcome |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide | Carbon Tetrachloride (CCl4) | Selective bromination of the benzylic methyl group |

| N-Chlorosuccinimide (NCS) | Light (hν) or Peroxide | Benzene | Selective chlorination of the benzylic methyl group |

Benzylic Oxidation Reactions (e.g., to Alcohols, Aldehydes, Carboxylic Acids)

The benzylic methyl group can be oxidized to various oxidation states. Strong oxidizing agents can convert the methyl group directly to a carboxylic acid. This reaction must be carefully controlled to avoid oxidation of the existing aldehyde group.

Common reagents for oxidizing a benzylic methyl group to a carboxylic acid include potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7) in acidic conditions. The reaction typically requires at least one benzylic hydrogen to be present. The product of such an oxidation would be 2-chloro-3-fluoro-6-formylbenzoic acid .

A significant challenge in this synthesis is the potential for the aldehyde group to be oxidized to a carboxylic acid as well, which could lead to the formation of 2-chloro-3-fluorophthalic acid . Selective protection of the aldehyde group, for instance, by converting it to an acetal, may be necessary before performing the benzylic oxidation to achieve the desired product.

Radical Reactions at the Benzylic Position

The key to the reactivity at the benzylic position is the formation of the 2-chloro-3-fluoro-6-formylbenzyl radical . This radical's stability is enhanced by resonance, where the unpaired electron is delocalized across the benzene ring. This stabilization lowers the bond dissociation energy of the benzylic C-H bonds, making them the preferred site for hydrogen abstraction by other radicals. wikipedia.org

Beyond halogenation, this benzylic radical could theoretically participate in other radical reactions, such as addition to alkenes or coupling reactions, although these are less common than substitution reactions. The specific substituents (Cl, F, CHO) on the ring influence the radical's stability and subsequent reactivity, though the primary effect is the resonance stabilization afforded by the aromatic system itself.

Mechanistic Elucidation of Key Transformations Involving this compound

Understanding the precise mechanism of reactions involving this compound requires advanced analytical techniques.

Kinetic Studies and Determination of Reaction Order

Kinetic studies are fundamental to elucidating reaction mechanisms by determining the reaction rate's dependence on the concentration of each reactant. For a reaction such as the benzylic oxidation of this compound, one could monitor the disappearance of the reactant or the appearance of the product over time.

The rate law is expressed as: Rate = k[Reactant A]^m[Reactant B]^n, where 'm' and 'n' are the reaction orders with respect to each reactant, and 'k' is the rate constant. By systematically varying the initial concentrations of the aldehyde and the oxidizing agent and measuring the initial reaction rate, one can determine the values of m and n. This information helps to identify which molecules are involved in the rate-determining step of the reaction.

Table 2: Hypothetical Kinetic Data for Benzylic Oxidation

| Experiment | Initial [Aldehyde] (M) | Initial [Oxidant] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 1.5 x 10-4 |

From this hypothetical data, doubling the aldehyde concentration doubles the rate (suggesting first order in aldehyde), while changing the oxidant concentration has no effect on the rate (suggesting zero order in oxidant for the rate-determining step).

Spectroscopic Monitoring of Reaction Intermediates (e.g., In-situ IR, UV-Vis, Stopped-Flow Techniques)

Real-time monitoring of chemical reactions provides direct evidence of reaction pathways and the presence of transient intermediates. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. nih.govmt.com By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, spectra can be collected as the reaction progresses.

For the transformation of this compound, specific vibrational modes can be tracked:

Reactant Consumption: Decrease in the intensity of the C-H stretching bands of the methyl group (~2950 cm⁻¹).

Product Formation: In a benzylic bromination, the appearance of a C-Br stretching band (~600-700 cm⁻¹) would be observed. In an oxidation to a carboxylic acid, the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a shift in the C=O carbonyl stretch would be key indicators. docbrown.info

This technique allows for the creation of concentration profiles over time for reactants, intermediates, and products, providing rich data for kinetic modeling. researchgate.net

Table 3: Key IR Absorption Frequencies for Monitoring Reactions

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) | Compound |

|---|---|---|---|

| Aldehyde C-H | Stretch | 2850-2750 | Reactant |

| Aromatic Aldehyde C=O | Stretch | ~1700 | Reactant |

| Benzylic C-Br | Stretch | 600-700 | Halogenation Product |

| Carboxylic Acid O-H | Stretch | 3300-2500 (broad) | Oxidation Product |

| Carboxylic Acid C=O | Stretch | ~1710 | Oxidation Product |

Isotope Labeling Experiments for Pathway Confirmation (e.g., Deuterium (B1214612) Labeling)

Isotope labeling is a definitive method for tracing the path of atoms through a chemical reaction. wikipedia.org To confirm that a reaction proceeds via abstraction of a benzylic hydrogen, one could synthesize 2-Chloro-3-fluoro-6-(trideuteromethyl)benzaldehyde, where the three hydrogen atoms on the methyl group are replaced with deuterium (D).

If this deuterated compound is subjected to a reaction like benzylic bromination, the mechanism can be probed by observing the Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond, so if the cleavage of this bond is the rate-determining step, the reaction with the deuterated substrate will be significantly slower than the reaction with the non-deuterated substrate. nih.gov A large kH/kD value (where kH and kD are the rate constants for the hydrogenated and deuterated reactants, respectively) would provide strong evidence for the involvement of benzylic C-H bond cleavage in the slowest step of the reaction. researchgate.net

Furthermore, analyzing the products using mass spectrometry would confirm the location of the label. For example, in a radical bromination, the starting deuterated material would show a molecular ion peak at M+3 compared to the unlabeled version. The product, having lost one deuterium and gained a bromine atom, would show a corresponding mass shift, confirming the site of reaction. wikipedia.orgnih.gov

Detailed Scientific Analysis of this compound Remains Limited

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the detailed study of the compound this compound. While information exists for structurally similar compounds, specific research into the chemical reactivity, mechanistic insights, and particularly the transition state analysis and reaction pathway mapping of this compound is not publicly available at this time.

Searches for computational chemistry studies, kinetic analyses, and mechanistic investigations that would provide the necessary data for a thorough examination of its reaction pathways have not yielded specific results for this molecule. Consequently, the development of a detailed section on "Transition State Analysis and Reaction Pathway Mapping" with supporting data tables, as requested, cannot be fulfilled without resorting to speculation.

Information is available for related benzaldehyde (B42025) derivatives, which can offer some general insights into the expected reactivity of this class of compounds. For instance, studies on molecules like 2-chloro-6-fluorobenzaldehyde (B137617) and other substituted benzaldehydes touch upon their synthesis and general reactions. wikipedia.orgnih.gov These studies often involve investigations into nucleophilic substitution reactions, oxidation of the aldehyde group, and the influence of different substituents on the benzene ring. rsc.org However, the specific electronic and steric effects of the combined chloro, fluoro, and methyl groups at the 2, 3, and 6 positions, respectively, on the transition states and energy profiles of its reactions have not been explicitly documented.

Theoretical and computational chemistry are powerful tools for mapping reaction pathways and analyzing transition states. researchgate.net Such studies provide critical data on activation energies and the geometry of transition state structures. Unfortunately, no such computational studies focused on this compound could be identified.

Due to the absence of specific research data, a scientifically accurate and detailed article section on the transition state analysis and reaction pathway mapping of this compound cannot be constructed. Further experimental and computational research is required to elucidate the specific chemical behavior of this compound.

Computational Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the growing importance of computational chemistry in understanding molecular structures and properties, this specific substituted benzaldehyde has not been the subject of detailed published research.

Efforts to find dedicated studies on the electronic structure, charge distribution, molecular electrostatic potential, conformational analysis, and rotational barriers of this compound have been unsuccessful. Consequently, the specific data required to populate the sections and subsections of the requested article, including Density Functional Theory (DFT) calculations, HOMO-LUMO analysis, Natural Bond Orbital (NBO) analysis, and Potential Energy Surface (PES) scans, is not available in the public domain.

While computational chemistry is a robust field that provides valuable insights into the properties of various molecules, the scientific community has yet to apply these methods to this compound in a published format. Research in this area tends to focus on compounds with specific known applications or those that serve as models for broader chemical theories. The absence of such research for this particular compound means that any attempt to generate the requested article would be speculative and would not meet the standard of scientific accuracy.

General principles of computational chemistry suggest that the electronic and conformational properties of this compound would be influenced by the interplay of its substituent groups: the electron-withdrawing chloro and fluoro groups and the electron-donating methyl group, all attached to the benzaldehyde framework. However, without specific calculations, it is impossible to provide a quantitative and detailed analysis as requested.

Future computational studies on this compound would be necessary to elucidate its specific properties. Such research would provide valuable data on its ground state geometry, molecular orbital energies, charge distribution, and conformational preferences, contributing to a deeper understanding of substituted aromatic aldehydes.

Computational Chemistry and Theoretical Investigations of 2 Chloro 3 Fluoro 6 Methylbenzaldehyde

Prediction of Chemical Reactivity and Regioselectivity

Fukui Functions and Local Softness/Hardness Descriptors for Reaction Site Prediction

Fukui functions are a key concept in DFT that help to identify the most reactive sites within a molecule. By analyzing the change in electron density as electrons are added or removed, one can pinpoint the atoms most susceptible to electrophilic (electron-seeking) or nucleophilic (nucleus-seeking) attack.

For electrophilic attack , the relevant Fukui function (f-) would highlight atoms that are most likely to donate electrons. In the case of 2-Chloro-3-fluoro-6-methylbenzaldehyde, this would likely be specific carbons on the benzene (B151609) ring or the oxygen atom of the aldehyde group.

For nucleophilic attack , the Fukui function (f+) would indicate the atoms most likely to accept electrons. The carbonyl carbon of the aldehyde group is a primary candidate for nucleophilic attack in benzaldehyde (B42025) derivatives.

Local softness and hardness are related descriptors that provide a more nuanced view of reactivity. A "soft" site is more polarizable and generally more reactive than a "hard" site. Calculations of these properties would provide a reactivity map across the molecule.

Table 1: Hypothetical Fukui Function and Local Softness Indices for this compound

| Atom/Region | Hypothetical f- (Electrophilic Attack) | Hypothetical f+ (Nucleophilic Attack) | Predicted Reactivity |

| Carbonyl Carbon | Low | High | Prone to nucleophilic attack |

| Carbonyl Oxygen | High | Low | Prone to electrophilic attack (protonation) |

| Aromatic Carbons | Varies based on substitution | Varies based on substitution | Potential sites for electrophilic aromatic substitution |

| Chlorine Atom | Moderate | Low | Influences ring electronics |

| Fluorine Atom | Moderate | Low | Influences ring electronics |

| Methyl Group | Low | Low | Primarily an electron-donating group |

Note: This table is illustrative and not based on published experimental or computational data.

Reactivity Indices for Electrophilic and Nucleophilic Attack

Electronegativity (χ) and Chemical Potential (μ) indicate the tendency of a molecule to attract electrons.

Chemical Hardness (η) and Softness (S) describe the resistance to change in electron distribution. A smaller hardness value (or larger softness) suggests higher reactivity.

The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

A computational study would calculate these values for this compound, allowing for comparison with other known compounds to gauge its relative reactivity.

Computational Elucidation of Reaction Mechanisms and Catalytic Cycles

Beyond predicting where a reaction might occur, computational chemistry can map out the entire reaction pathway, identifying key transition states and intermediates.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

For a proposed reaction, such as the reduction of the aldehyde group or a substitution on the aromatic ring, computational methods can be used to locate the transition state —the highest energy point along the reaction coordinate. Identifying the geometry and energy of the transition state is crucial for understanding the reaction's feasibility.

Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species.

Simulations of Catalytic Cycle Intermediates and Barriers

If this compound were to be used in a catalytic reaction, computational methods could be employed to simulate the entire catalytic cycle. This would involve:

Modeling the interaction of the substrate with the catalyst.

Calculating the structures and energies of all catalytic intermediates.

Determining the energy barriers for each step in the cycle.

Such simulations are vital for understanding how a catalyst functions and for designing more efficient catalytic systems. For instance, in a hypothetical palladium-catalyzed cross-coupling reaction, DFT calculations could elucidate the oxidative addition, transmetalation, and reductive elimination steps involving this compound.

Solvent Effects and Implicit/Explicit Solvation Models in Computational Studies

The chemical behavior and reactivity of this compound in solution are significantly influenced by its interactions with solvent molecules. Computational chemistry provides powerful tools to model these interactions, which are broadly categorized into implicit and explicit solvation models. The choice between these models depends on the desired balance between accuracy and computational cost.